molecular formula C31H32N4O2 B2614635 4-(DIMETHYLAMINO)-N-[4-({4-[4-(DIMETHYLAMINO)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE CAS No. 392249-49-9

4-(DIMETHYLAMINO)-N-[4-({4-[4-(DIMETHYLAMINO)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE

Cat. No.: B2614635
CAS No.: 392249-49-9
M. Wt: 492.623
InChI Key: UHGCFBRSOCXVNM-UHFFFAOYSA-N
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Description

4-(DIMETHYLAMINO)-N-[4-({4-[4-(DIMETHYLAMINO)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple dimethylamino groups and benzamido linkages, which contribute to its distinct reactivity and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLAMINO)-N-[4-({4-[4-(DIMETHYLAMINO)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-(dimethylamino)benzaldehyde and an appropriate amine derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired compound specifications .

Chemical Reactions Analysis

Types of Reactions

4-(DIMETHYLAMINO)-N-[4-({4-[4-(DIMETHYLAMINO)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives with altered functional groups .

Scientific Research Applications

4-(DIMETHYLAMINO)-N-[4-({4-[4-(DIMETHYLAMINO)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(DIMETHYLAMINO)-N-[4-({4-[4-(DIMETHYLAMINO)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity to target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: A simpler compound with a single dimethylamino group and aldehyde functionality.

    N,N-Dimethyl-4-aminobenzamide: Contains a dimethylamino group and amide functionality, similar to the target compound.

    4-(Dimethylamino)benzoic acid: Features a carboxylic acid group instead of the benzamido linkage.

Uniqueness

4-(DIMETHYLAMINO)-N-[4-({4-[4-(DIMETHYLAMINO)BENZAMIDO]PHENYL}METHYL)PHENYL]BENZAMIDE is unique due to its complex structure, which includes multiple dimethylamino groups and benzamido linkages. This complexity contributes to its distinct reactivity and diverse applications in various scientific fields .

Biological Activity

4-(Dimethylamino)-N-[4-({4-[4-(dimethylamino)benzamido]phenyl}methyl)phenyl]benzamide, a complex organic compound, has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

The compound's structure can be dissected into several functional groups that contribute to its biological activity. The presence of dimethylamino groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Chemical Structure:

  • Molecular Formula: C₁₈H₁₈N₄O
  • Molar Mass: 306.36 g/mol
  • CAS Number: Not specified in the search results.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including anticancer and antimicrobial properties. This section summarizes key findings from relevant studies.

Anticancer Activity

  • Mechanism of Action:
    • The compound has been shown to induce apoptosis in cancer cell lines such as MDA-MB-231. It significantly increases the percentage of annexin V-FITC positive apoptotic cells, indicating a robust apoptotic response compared to control treatments .
  • Case Studies:
    • In studies involving similar compounds, significant inhibition of carbonic anhydrase IX (CA IX) was observed, with IC50 values ranging from 10.93 to 25.06 nM, demonstrating selectivity over CA II . This selectivity is crucial as CA IX is often overexpressed in tumors.

Antimicrobial Activity

  • Inhibition Studies:
    • Compounds analogous to the target molecule exhibited substantial antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae. Notably, one derivative showed an inhibition rate of 80.69% at a concentration of 50 µg/mL .
  • Mechanism Insights:
    • Inhibition of carbonic anhydrases in bacteria was linked to impaired growth, suggesting that similar mechanisms may apply to the compound .

Research Findings Summary Table

Study Biological Activity IC50/Effect Cell Line/Organism
Study 1Apoptosis inductionSignificant increase in annexin V-FITC positive cellsMDA-MB-231
Study 2CA IX inhibition10.93–25.06 nMHuman cancer cells
Study 3Antibacterial activity80.69% inhibition at 50 µg/mLS. aureus

Pharmacokinetics and Toxicology

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable pharmacokinetic properties for derivatives related to the compound . The LD50 values for structurally similar compounds indicate a relatively high safety margin; for instance, some analogs reported LD50 values greater than 6400 mg/kg in rats .

Properties

IUPAC Name

4-(dimethylamino)-N-[4-[[4-[[4-(dimethylamino)benzoyl]amino]phenyl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O2/c1-34(2)28-17-9-24(10-18-28)30(36)32-26-13-5-22(6-14-26)21-23-7-15-27(16-8-23)33-31(37)25-11-19-29(20-12-25)35(3)4/h5-20H,21H2,1-4H3,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGCFBRSOCXVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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